molecular formula C8H9B B3189982 [(S)-1-Bromoethyl]benzene CAS No. 3756-40-9

[(S)-1-Bromoethyl]benzene

Cat. No. B3189982
CAS RN: 3756-40-9
M. Wt: 185.06 g/mol
InChI Key: CRRUGYDDEMGVDY-ZETCQYMHSA-N
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Patent
US06887863B2

Procedure details

To a solution of DL-sec-phenethyl alcohol (1.81 ml, 15 mmol) in chloroform (20 ml) was added phosphorus tribromide (15.75 ml, 15.75 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 18 hours, poured into wet ice, washed with brine (4×), dried (MgSO4), then evaporated to dryness to yield 2.62 g of the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.P(Br)(Br)[Br:11]>C(Cl)(Cl)Cl>[Br:11][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:1]

Inputs

Step One
Name
Quantity
1.81 mL
Type
reactant
Smiles
CC(C1=CC=CC=C1)O
Name
Quantity
15.75 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into wet ice
WASH
Type
WASH
Details
washed with brine (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06887863B2

Procedure details

To a solution of DL-sec-phenethyl alcohol (1.81 ml, 15 mmol) in chloroform (20 ml) was added phosphorus tribromide (15.75 ml, 15.75 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 18 hours, poured into wet ice, washed with brine (4×), dried (MgSO4), then evaporated to dryness to yield 2.62 g of the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.P(Br)(Br)[Br:11]>C(Cl)(Cl)Cl>[Br:11][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:1]

Inputs

Step One
Name
Quantity
1.81 mL
Type
reactant
Smiles
CC(C1=CC=CC=C1)O
Name
Quantity
15.75 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into wet ice
WASH
Type
WASH
Details
washed with brine (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06887863B2

Procedure details

To a solution of DL-sec-phenethyl alcohol (1.81 ml, 15 mmol) in chloroform (20 ml) was added phosphorus tribromide (15.75 ml, 15.75 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 18 hours, poured into wet ice, washed with brine (4×), dried (MgSO4), then evaporated to dryness to yield 2.62 g of the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.P(Br)(Br)[Br:11]>C(Cl)(Cl)Cl>[Br:11][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:1]

Inputs

Step One
Name
Quantity
1.81 mL
Type
reactant
Smiles
CC(C1=CC=CC=C1)O
Name
Quantity
15.75 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into wet ice
WASH
Type
WASH
Details
washed with brine (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.